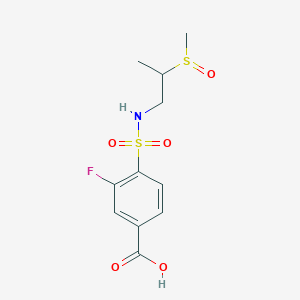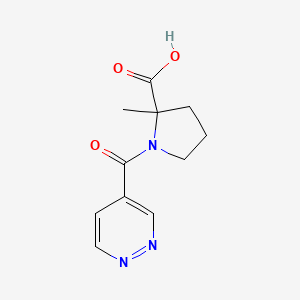
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of sulfonylpyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and pharmaceutical intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and a cyclizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring could lead to the formation of pyrazole N-oxides, while reduction of the sulfonyl group could lead to the formation of sulfides or thiols.
科学研究应用
Chemistry
In chemistry, (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biology, this compound can be used as a tool to study enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with enzyme active sites, making it a potent inhibitor of various enzymes.
Medicine
In medicine, this compound can be used as a lead compound for the development of new drugs. Its ability to inhibit specific enzymes makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique structure makes it a valuable building block for the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidine: Similar structure but lacks the hydroxyl group.
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the sulfonyl and hydroxyl groups allows for strong interactions with various molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-10-8(2-4-9-10)15(13,14)11-5-3-7(12)6-11/h2,4,7,12H,3,5-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICATBKTAOXUAL-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(3-ethyl-6-methylpyridazine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6632034.png)
![4-[(3-Ethyl-6-methylpyridazine-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6632037.png)

![3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6632048.png)
![4-[Methyl(piperidin-1-ylsulfonyl)amino]benzoic acid](/img/structure/B6632069.png)
![5-Cyclopropyl-3-[(2-ethylbenzimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B6632071.png)
![2-Methyl-2-[methyl-(2-methylpyrazol-3-yl)sulfonylamino]propanoic acid](/img/structure/B6632077.png)
![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)
![2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid](/img/structure/B6632096.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
